molecular formula C18H11Cl2N3O3S3 B608908 USP7/USP47 inhibitor CAS No. 1247825-37-1

USP7/USP47 inhibitor

Cat. No.: B608908
CAS No.: 1247825-37-1
M. Wt: 484.384
InChI Key: GUDJFFQZIISQJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “USP7/USP47 inhibitor” refers to a class of small molecules designed to inhibit the activity of ubiquitin-specific protease 7 (USP7) and ubiquitin-specific protease 47 (USP47). These enzymes are part of the deubiquitinating enzyme family, which plays a crucial role in regulating protein degradation and maintaining cellular homeostasis. USP7 and USP47 are involved in various cellular processes, including DNA repair, cell cycle regulation, and immune response. Inhibition of these enzymes has shown potential in cancer therapy by stabilizing tumor suppressor proteins and promoting the degradation of oncogenic proteins .

Scientific Research Applications

USP7/USP47 inhibitors have a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

The primary targets of the USP7/USP47 inhibitor are the ubiquitin-specific proteases 7 and 47 (USP7 and USP47). These enzymes are members of the deubiquitinating enzymes (DUBs) family . USP7 and USP47 are involved in diverse cellular processes, including tumor development, metastasis, inflammation, myocardial infarction, and neuronal development . They play a regulatory role in these processes by removing ubiquitin molecules from specific proteins, thereby rescuing these proteins from proteasome-mediated degradation .

Mode of Action

The this compound interacts with its targets by binding to the catalytic triad of the enzymes . This binding results in the modification of the Cys223 thiol group, which irreversibly inhibits the enzymatic activity of USP7 . The inhibitor prevents the formation of anionic sulfur and its subsequent nucleophilic attack on the C-terminal carbonyl carbon of Ub . This interaction results in changes in the conformation of the enzymes, switching the “switch loop” from an inhibitory “in-conformation” to an active “out-conformation” in the catalytic domain .

Biochemical Pathways

The this compound affects several biochemical pathways. It regulates katanin p60-mediated axonal growth, prevents the proper entry of the influenza virus into the host cell, and plays a role in inflammation by regulating inflammasome activation and the release of pro-inflammatory cytokines . Moreover, it exhibits critical functions in cell growth and genome integrity, closely related to cancer . The inhibitor also interferes with the Hedgehog pathway by promoting the degradation of β-TrCP .

Pharmacokinetics

The development of novel, high-efficiency, and specific usp7 small-molecule inhibitors is ongoing . These inhibitors are expected to have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties that would impact their bioavailability.

Result of Action

The action of the this compound results in molecular and cellular effects. Depleting USP47 inhibits cancer cell growth in a p53-dependent manner, a phenomenon that enhances during the simultaneous knockdown of USP7 . The inhibitor also reduces the viability of multiple TP53 wild-type cell lines, including several hematologic cancer and MYCN-amplified neuroblastoma cell lines, as well as a subset of TP53-mutant cell lines .

Action Environment

The action, efficacy, and stability of the this compound can be influenced by environmental factors. For instance, the inhibitor impedes the function of regulatory T cells, promotes polarization of tumor-associated macrophages, and reduces programmed death-ligand 1 (PD-L1) expression in tumor cells . These effects suggest that the tumor microenvironment can influence the compound’s action .

Safety and Hazards

USP7/USP47 inhibitor is for laboratory research purposes and not for drug or household use . It may be harmful if inhaled, absorbed through skin, or swallowed . It may cause respiratory tract irritation, skin irritation, and eye irritation .

Future Directions

The synergistic effect of combining USP7 inhibition with cancer immunotherapy is a promising therapeutic approach, though its clinical efficacy is yet to be proven . The recent developments in understanding the intrinsic role of USP7, its interplay with other molecular pathways, and the therapeutic potential of targeting USP7 functions are areas of active research .

Biochemical Analysis

Biochemical Properties

The USP7/USP47 inhibitor interacts with the enzymes USP7 and USP47, which are involved in diverse cellular processes . The inhibitor’s interaction with these enzymes can lead to the inhibition of cancer cell growth in a p53-dependent manner . The full-length USP47 shows higher deubiquitinase activity than the catalytic domain .

Cellular Effects

The this compound has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibitor can prevent the proper entry of the influenza virus into the host cell .

Molecular Mechanism

The this compound exerts its effects at the molecular level through several mechanisms . It forms strong hydrogen bonds to the allosteric pocket of USP7, leading to the inhibition of the enzyme . The inhibitor also impacts gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

Over time, the effects of the this compound can change in laboratory settings . The inhibitor’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of the this compound can vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

The this compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

The this compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of the this compound and its effects on activity or function are significant . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of USP7/USP47 inhibitors typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common approach is to start with a core scaffold, such as a benzamide or pyrimidine derivative, and introduce various substituents to enhance potency and selectivity. Reaction conditions often involve the use of organic solvents, catalysts, and protective groups to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of USP7/USP47 inhibitors follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as crystallization and chromatography. Process development also focuses on minimizing waste and ensuring compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

USP7/USP47 inhibitors undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

    Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper iodide.

    Solvents: Dimethyl sulfoxide, tetrahydrofuran

Major Products Formed

The major products formed from these reactions are typically the desired USP7/USP47 inhibitors with specific functional groups that enhance their binding affinity and selectivity towards the target enzymes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to USP7/USP47 inhibitors include other deubiquitinating enzyme inhibitors, such as:

Uniqueness

USP7/USP47 inhibitors are unique due to their dual-targeting capability, which allows them to simultaneously inhibit both USP7 and USP47. This dual inhibition can lead to enhanced therapeutic effects, particularly in cancer treatment, by affecting multiple cellular pathways and promoting the degradation of oncogenic proteins .

Properties

IUPAC Name

4-cyano-5-(3,5-dichloropyridin-4-yl)sulfanyl-N-(4-methylsulfonylphenyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N3O3S3/c1-29(25,26)12-4-2-11(3-5-12)23-17(24)15-6-10(7-21)18(27-15)28-16-13(19)8-22-9-14(16)20/h2-6,8-9H,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDJFFQZIISQJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(S2)SC3=C(C=NC=C3Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared according to the procedure described for example 44 from 5-[(3,5-dichloro-4-pyridyl)sulfanyl]-4-cyano-thiophene-2-carboxylic acid (47 mg, 0.14 mmol) from step C of example 203 and 4-methylsulfonylaniline (26.0 mg, 0.15 mmol). The crude material was purified by reverse phase HPLC and the title compound was obtained as a yellow solid (3.5 mg, 5% yield). MS m/z: 484.94, 485.94 [M+H]+.
Name
5-[(3,5-dichloro-4-pyridyl)sulfanyl]-4-cyano-thiophene-2-carboxylic acid
Quantity
47 mg
Type
reactant
Reaction Step One
Quantity
26 mg
Type
reactant
Reaction Step Two
Name
Yield
5%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.